Danshenxinkun A

Overview

Description

Danshen, the dried root or rhizome of Salvia miltiorrhiza Bge., is a traditional and folk medicine predominantly used in Asian countries. It has been reported to contain 201 compounds, including lipophilic diterpenoids, water-soluble phenolic acids, and other constituents. These compounds exhibit a range of pharmacological activities such as anti-inflammatory, antioxidant, antitumor, anti-atherogenic, and antidiabetic effects .

Synthesis Analysis

The synthesis of compounds from Danshen, such as (+)-salvianolic acid A, has been achieved through a series of reactions starting from inexpensive materials like ortho-vanillin and sodium Danshensu. The process includes a Wittig reaction, demethylation, and deprotection of allylic groups, resulting in a practical method for large-scale synthesis . Additionally, the synthesis and characterization of danshensu and its isomers have been described, involving Knoevenagel condensation, asymmetric dihydroxylation, and reductive dehydroxylation .

Molecular Structure Analysis

The molecular structures of Danshen compounds have been extensively characterized using various spectroscopic techniques such as NMR, FTIR, Raman, and HR mass spectroscopy. The optical purities of danshensu enantiomers and intermediates were determined using HPLC methods with chiral stationary phases .

Chemical Reactions Analysis

Danshen constituents, particularly tanshinones, interact with multiple molecular targets in cardiovascular diseases. These interactions include modulation of enzymes and receptors such as endothelial nitric oxide synthase (eNOS), AMP-activated protein kinase, and proprotein convertase subtilisin/kexin type 9 . Ursolic acid, another compound from Danshen, has been shown to upregulate eNOS and downregulate Nox4 expression in human endothelial cells .

Physical and Chemical Properties Analysis

The physicochemical properties of danshensu and its related compounds have been studied through thermal analysis, including DSC and TGA. These studies are essential for understanding the specificity of danshensu as a potential active pharmaceutical ingredient (API) in drug formulation . The chemical analysis of Danshen also includes advanced techniques such as LC, LC-MS, and capillary electrophoresis, which are crucial for quality control .

Relevant Case Studies

Danshen has been used in clinical settings for the treatment of cardiovascular diseases such as coronary artery disease and other cardiovascular conditions. Its efficacy in improving microcirculation, causing coronary vasodilation, and protecting against myocardial ischemia has been documented . Clinical trials have shown that certain Danshen products are effective and safe for treating cardiovascular diseases, although more high-quality, randomized clinical trials are needed .

Scientific Research Applications

Chemical Constituents and Pharmacological Targets

Danshenxinkun A, a compound identified in Danshen, has been studied for its involvement in the treatment of thrombotic diseases. A study using ultra-high-performance liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometer (UHPLC-LTQ-Orbitrap MS) and network pharmacology identified Danshenxinkun A as a key chemical constituent in Danshen, potentially intervening in thrombotic diseases through various pathways including endocrine system, signal transduction, and nervous system modulation (Ge et al., 2019).

Pharmacokinetics and Metabolic Analysis

Danshenxinkun A has been detected in biological fluids post-administration of Fufang Danshen tablets. An ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry method identified metabolites of Fufang Danshen tablets in rat biological fluids, highlighting Danshenxinkun A's role in pharmacological and active mechanism research on Chinese medicine (Lv et al., 2010).

Clinical Applications and Therapeutic Potential

Danshen, containing Danshenxinkun A, has been extensively used in Chinese medicine, particularly for cardiovascular and cerebrovascular diseases. Its clinical use in angina pectoris, hyperlipidemia, and acute ischemic stroke has been supported by traditional practices and some clinical trials (Zhou, Zuo, & Chow, 2005).

Molecular Mechanisms and Cardiovascular Effects

Danshenxinkun A, as part of Danshen's chemical profile, contributes to its various cardiovascular effects. These include improving microcirculation, causing coronary vasodilatation, and suppressing thromboxane formation, making it beneficial for patients with coronary artery disease and other cardiovascular conditions (Cheng, 2007).

Anticancer Potential

Research on Danshen, including its constituent Danshenxinkun A, has shown potential anticancer effects. A study indicated that Danshen could improve survival rates in colon cancer patients and suggested that its constituents, including Danshenxinkun A, might play a role in this protective effect by inhibiting proliferation and inducing apoptosis in cancer cells (Lin et al., 2017).

Safety and Hazards

Safety data sheets suggest that adequate ventilation should be ensured when handling Danshenxinkun A. Accessible safety shower and eye wash station should be provided. Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn. A suitable respirator should also be used .

Mechanism of Action

Danshenxinkun A is a natural compound that can be isolated from Tanshen, a plant used in traditional Chinese medicine . This compound has been studied for its potential therapeutic effects on heart diseases .

Target of Action

It’s suggested that danshenxinkun a may aid thrombosis treatment by modulating endocrine, signaling, cell, and nervous pathways .

Mode of Action

It’s known that Danshenxinkun A has anti-inflammatory properties and can inhibit gsh-px activities in vitro . It’s also suggested that Danshenxinkun A may have an inhibitory effect on platelet aggregation induced by arachidonic acid .

Pharmacokinetics

It’s known that danshenxinkun a is liposoluble , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Danshenxinkun A has been shown to reduce the size of myocardial infarcts and improve cardiac function in experimental models . This suggests that Danshenxinkun A may have potential therapeutic effects in the treatment of heart diseases.

Action Environment

It’s known that danshenxinkun a is liposoluble , which may influence its stability and efficacy in different environments.

properties

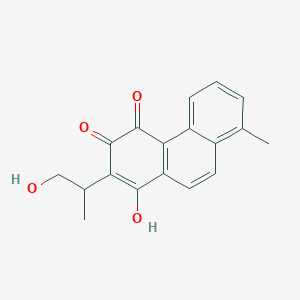

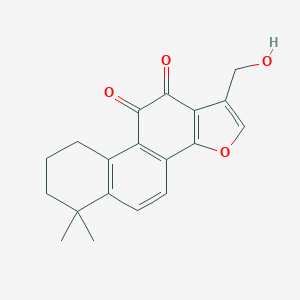

IUPAC Name |

1-hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGPQNRHXNRJFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923661 | |

| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Danshenxinkun A | |

CAS RN |

121064-74-2, 65907-75-7 | |

| Record name | Tanshinone VI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121064-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Danshenxinkun A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065907757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanshinone VI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121064742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2-(1-hydroxypropan-2-yl)-8-methylphenanthrene-3,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DANSHENXINKUN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I91BP9H8PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

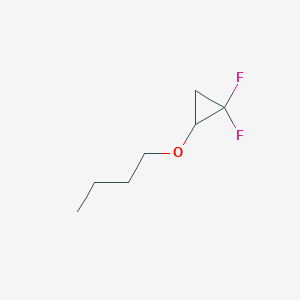

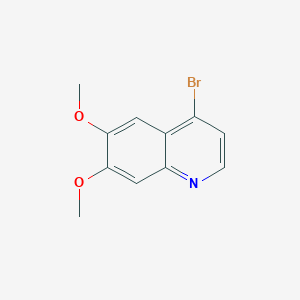

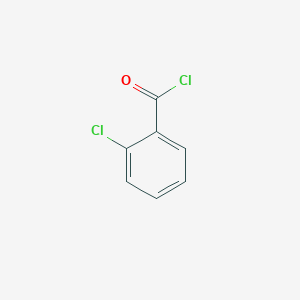

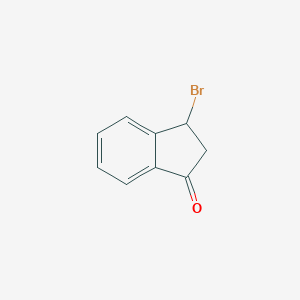

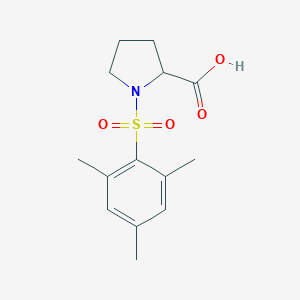

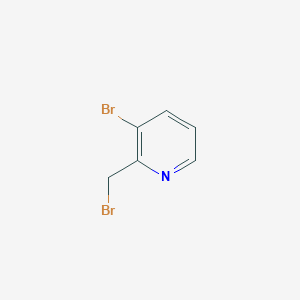

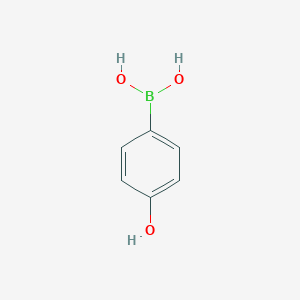

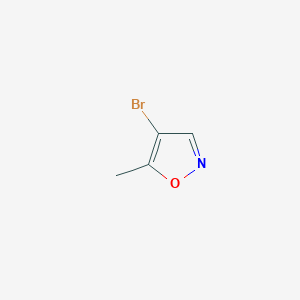

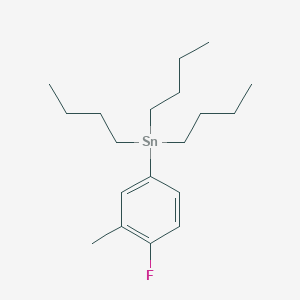

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Danshenxinkun A and where is it found?

A1: Danshenxinkun A is a diterpenoid primarily isolated from the roots of Salvia miltiorrhiza, also known as Danshen, a plant used in traditional Chinese medicine. [, , , , , ]

Q2: What is the molecular formula and weight of Danshenxinkun A?

A2: While the provided abstracts don't explicitly state the molecular weight, they mention the molecular formula of Danshenxinkun A as C20H21O4. [] Based on this formula, the calculated molecular weight is 325.37 g/mol.

Q3: Has Danshenxinkun A shown any promising biological activities?

A3: Research suggests that Danshenxinkun A exhibits selective inhibition of rabbit platelet aggregation induced by arachidonic acid. [] This finding implies potential applications in cardiovascular health.

Q4: Are there other compounds similar to Danshenxinkun A found in Salvia miltiorrhiza?

A4: Yes, Salvia miltiorrhiza contains various other diterpenoids, particularly tanshinones. For example, Danshenxinkun B and D, along with dehydromiltirone and miltirone, have been isolated alongside Danshenxinkun A. [, , ] Some studies also identified acetyl danshenxinkun A, a structurally related compound. []

Q5: Has Danshenxinkun A been investigated for its potential in treating specific diseases?

A5: Although research on Danshenxinkun A is still in its early stages, one study explored its potential in treating Alzheimer's disease. The study found that a Danshen-containing plasma, potentially containing Danshenxinkun A, demonstrated neuroprotective effects in an ex vivo model. []

Q6: What analytical techniques have been employed to isolate and characterize Danshenxinkun A?

A6: Researchers have utilized various chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography, to isolate Danshenxinkun A. [] The identification and structural elucidation rely heavily on spectroscopic methods, including but not limited to Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , , ]

Q7: Are there any known challenges in studying and potentially developing Danshenxinkun A for therapeutic use?

A7: One challenge lies in the relatively low abundance of Danshenxinkun A in Salvia miltiorrhiza. [] This low concentration may pose difficulties in obtaining sufficient quantities for extensive research and development. Further investigation is needed to fully understand its pharmacological properties, safety profile, and potential for therapeutic applications.

Q8: What is the historical context of Danshenxinkun A research?

A8: While the provided abstracts don't delve into the specific timeline of Danshenxinkun A research, they highlight its emergence within the broader study of Salvia miltiorrhiza constituents. The isolation and identification of Danshenxinkun A likely stemmed from efforts to unravel the diverse chemical profile of Salvia miltiorrhiza, driven by its long history in traditional Chinese medicine. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)

![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)

![3-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B152556.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)